molecular formula C17H15NO2S B2577140 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid CAS No. 588711-29-9

6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B2577140
CAS No.: 588711-29-9
M. Wt: 297.37
InChI Key: QEZISVVOJJLAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C17H15NO2S and a molecular weight of 297.37 g/mol This compound features a quinoline core substituted with an ethyl group at the 6-position and a 5-methylthiophen-2-yl group at the 2-position, along with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as ethyl-substituted quinoline derivatives and methylthiophene derivatives, followed by functional group transformations to introduce the carboxylic acid moiety .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the quinoline ring .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The compound’s quinoline and thiophene moieties can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity .

Comparison with Similar Compounds

Uniqueness: 6-Ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-3-11-5-6-14-12(8-11)13(17(19)20)9-15(18-14)16-7-4-10(2)21-16/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZISVVOJJLAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.